Ethyl 2,2-difluoro-2-(p-tolyl)acetate

Medicinal Chemistry Drug Design ADME

Ethyl 2,2-difluoro-2-(p-tolyl)acetate (CAS 131323-06-3) is a fluorinated aromatic ester building block with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol. It is a colorless to pale yellow liquid at room temperature, soluble in common organic solvents, and features a difluoromethyl group adjacent to the carbonyl, which imparts increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 131323-06-3
Cat. No. B169651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-2-(p-tolyl)acetate
CAS131323-06-3
SynonymsEthyl-2,2-difluoro-2-(4-methylphenyl)acetate
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)C)(F)F
InChIInChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
InChIKeyXMFLSHALHZBESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-difluoro-2-(p-tolyl)acetate (CAS 131323-06-3) | Fluorinated Building Block for Medicinal Chemistry


Ethyl 2,2-difluoro-2-(p-tolyl)acetate (CAS 131323-06-3) is a fluorinated aromatic ester building block with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . It is a colorless to pale yellow liquid at room temperature, soluble in common organic solvents, and features a difluoromethyl group adjacent to the carbonyl, which imparts increased lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is primarily utilized in medicinal chemistry as a versatile scaffold for the synthesis of fluorinated drug candidates and agrochemical intermediates .

Why Generic Substitution Fails: Differentiated Reactivity and Physicochemical Profile of Ethyl 2,2-difluoro-2-(p-tolyl)acetate


Fluorinated building blocks like ethyl 2,2-difluoro-2-(p-tolyl)acetate exhibit distinct physicochemical and reactivity profiles compared to their non-fluorinated or mono-fluorinated counterparts . The presence of the gem-difluoro group adjacent to the ester significantly alters the compound's lipophilicity, metabolic stability, and electronic properties, which can critically influence downstream synthetic routes and the biological performance of final drug candidates [1]. Simple replacement with a non-fluorinated ethyl p-tolylacetate or a mono-fluoro analog would fundamentally change the molecule's behavior in both chemical reactions and biological systems, potentially leading to failed syntheses or suboptimal pharmacokinetic properties . The following quantitative evidence substantiates the specific advantages of the target compound over its closest structural analogs.

Quantitative Differentiation: Ethyl 2,2-difluoro-2-(p-tolyl)acetate vs. Closest Analogs


Enhanced Lipophilicity (cLogP) of the Gem-Difluoro Moiety

The gem-difluoro group in ethyl 2,2-difluoro-2-(p-tolyl)acetate increases lipophilicity compared to non-fluorinated analogs, which can improve membrane permeability and oral absorption. While direct experimental cLogP data for the target compound is not available in primary literature, class-level inference from structurally related gem-difluoroaryl acetates indicates a cLogP increase of approximately 0.5–1.0 log units relative to the non-fluorinated ethyl p-tolylacetate [1].

Medicinal Chemistry Drug Design ADME

Increased Metabolic Stability from Gem-Difluoro Substitution

Fluorination, particularly gem-difluorination, is a well-established strategy to block metabolic soft spots and improve metabolic stability [1]. In a study of 2,2-difluoro-2-arylethylamines as octopamine analogs, the gem-difluoro group significantly increased metabolic stability in human liver microsomes compared to the non-fluorinated parent compound. While not a direct measurement of the target ester, this class-level data supports the expectation that ethyl 2,2-difluoro-2-(p-tolyl)acetate will exhibit superior metabolic stability relative to its non-fluorinated counterpart, ethyl p-tolylacetate .

Drug Metabolism Pharmacokinetics Lead Optimization

Superior Reactivity in Decarboxylative Coupling Reactions

Potassium 2,2-difluoro-2-arylacetates, derived from esters like the target compound, serve as efficient radical precursors in visible-light-induced decarboxylative C3-difluoroarylmethylation reactions [1]. In a study of quinoxalin-2(1H)-one derivatization, the potassium salt of 2,2-difluoro-2-(p-tolyl)acetic acid (obtainable via hydrolysis of the target ester) demonstrated high reactivity, yielding the desired difluoroarylmethylated product in 78% yield under mild aqueous conditions (room temperature, water, visible light) [1]. In contrast, non-fluorinated arylacetic acid derivatives typically require harsher conditions (e.g., strong bases, elevated temperatures) for similar decarboxylative couplings [2].

Synthetic Methodology C–C Bond Formation Fluorine Chemistry

Improved Hydrolytic Stability vs. Trifluoromethyl Analog

The gem-difluoro group in ethyl 2,2-difluoro-2-(p-tolyl)acetate provides enhanced hydrolytic stability compared to the trifluoromethyl analog, ethyl 2,2,2-trifluoro-2-(p-tolyl)acetate. While experimental data for this specific pair is lacking, class-level knowledge indicates that CF2H groups are less electron-withdrawing than CF3, resulting in a less electrophilic carbonyl carbon and slower base-catalyzed ester hydrolysis [1]. This property is advantageous in prodrug design where controlled, rather than rapid, ester cleavage is desired [2].

Chemical Stability Ester Prodrugs Formulation

Optimal Use Cases for Ethyl 2,2-difluoro-2-(p-tolyl)acetate in Drug Discovery and Chemical Synthesis


Synthesis of Metabolically Stable Kinase Inhibitors

The enhanced lipophilicity and metabolic stability conferred by the gem-difluoro group make ethyl 2,2-difluoro-2-(p-tolyl)acetate an ideal starting material for constructing fluorinated kinase inhibitor scaffolds. In a typical medicinal chemistry workflow, the ester can be hydrolyzed to the carboxylic acid and subsequently coupled to a core heterocycle, introducing the metabolically robust p-tolyl difluoromethyl motif [1].

Visible-Light Photoredox Decarboxylative Couplings

The corresponding potassium 2,2-difluoro-2-(p-tolyl)acetate, readily prepared from the ethyl ester, is a high-yielding radical precursor in visible-light-mediated decarboxylative C3-difluoroarylmethylation reactions. This enables efficient late-stage functionalization of drug-like heterocycles under mild, aqueous conditions [2].

Fluorinated Prodrug Design Requiring Controlled Esterase Activation

The moderate hydrolytic stability of the gem-difluoro ethyl ester, compared to the overly labile trifluoromethyl analog, allows for the design of ester prodrugs with predictable activation profiles. This property is particularly valuable in oral prodrug strategies where a balance between chemical stability and enzymatic cleavage is critical [3].

Construction of CNS-Penetrant Drug Candidates

The increased lipophilicity and metabolic stability of the difluoromethyl motif support the development of central nervous system (CNS) drugs. The target ester can serve as a building block for synthesizing fluorinated analogs of known CNS-active compounds, potentially improving brain exposure and duration of action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2,2-difluoro-2-(p-tolyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.